N-Boc-1,2,3,6-tetrahydropyridine CAS number 85838-94-4
N-Boc-1,2,3,6-tetrahydropyridine CAS number 85838-94-4
CAS Number: 85838-94-4 Synonyms: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate; 1-Boc-1,2,3,6-tetrahydropyridine[1][2]
Executive Summary
N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4) serves as a critical "chiral pool" precursor and scaffold in modern medicinal chemistry. Unlike its thermodynamic isomer (the enamine-like 2,3-dihydro congener), the 1,2,3,6-isomer possesses a non-conjugated double bond that is chemically distinct from the protected nitrogen. This structural isolation allows for highly regioselective functionalization at the C3, C4, and C5 positions without compromising the piperidine ring integrity.
This guide details the physicochemical profile, strategic synthetic utility, and validated protocols for transforming this core into high-value pharmacological pharmacophores, specifically focusing on stereoselective oxidation and cross-coupling methodologies.
Part 1: Molecular Profile & Physicochemical Properties
The utility of N-Boc-1,2,3,6-tetrahydropyridine stems from its lipophilicity and the steric bulk of the tert-butoxycarbonyl (Boc) group, which not only protects the amine but also influences the stereochemical outcome of additions to the alkene.
Physicochemical Datasheet
| Property | Value | Technical Note |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscosity increases significantly at <10°C. |
| Boiling Point | 78–84 °C (at 5 mmHg) | Vacuum distillation is required for purification; decomposes at atmospheric BP. |
| Density | 1.029 g/mL | Denser than typical ethereal solvents; facilitates phase separation. |
| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |
| Stability | Air-stable; Store at 2–8 °C | Avoid strong acids (cleaves Boc) and strong oxidizers (unless controlled). |
Part 2: Synthetic Access & Structural Logic
While commercially available, understanding the synthetic origin of CAS 85838-94-4 is vital for troubleshooting impurity profiles in scale-up.
Primary Synthetic Routes
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Partial Reduction of Pyridines: The industrial route typically involves the partial reduction of N-Boc-pyridinium salts using sodium borohydride (NaBH₄) in methanol. This method is cost-effective but can yield small amounts of the 1,2,3,4-isomer (enamine) impurity, which is unstable.
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Ring-Closing Metathesis (RCM): For isotopically labeled or highly substituted variants, RCM of diallylamine derivatives using Grubbs' catalysts provides a high-fidelity route to the 1,2,3,6-core.
The "Boc-Effect" on Reactivity
The Boc group is not merely a bystander.[2] Its bulky nature creates a "steric wall" on one face of the piperidine ring. However, in oxidation reactions (like epoxidation), the carbonyl oxygen of the Boc group can participate in hydrogen bonding with incoming reagents (e.g., peracids), occasionally directing attack to the syn-face (contrasteric), depending on the specific oxidant used.
Part 3: Core Protocol – Stereoselective Epoxidation
The transformation of N-Boc-1,2,3,6-tetrahydropyridine into N-Boc-3,4-epoxypiperidine is the most frequent gateway reaction, opening access to 3,4-disubstituted piperidines found in antidepressants (e.g., paroxetine analogs) and antiviral agents.
Experimental Logic (E-E-A-T)
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Why mCPBA? meta-Chloroperoxybenzoic acid (mCPBA) is preferred over performic acid because it is soluble in DCM, allowing the reaction to proceed in a non-protic environment where the Boc group remains stable.
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Buffering: The reaction produces m-chlorobenzoic acid as a byproduct. While the Boc group is acid-stable, the resulting epoxide is sensitive to acid-catalyzed ring opening. Therefore, a biphasic buffer (NaHCO₃) is often employed.
Step-by-Step Methodology
Reagents:
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mCPBA (1.2 equiv, 70-75% purity)
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Dichloromethane (DCM) (0.2 M concentration relative to substrate)
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Saturated aq. NaHCO₃
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Sodium Sulfite (Na₂SO₃)
Workflow:
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Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Reason: Controlling the exotherm prevents over-oxidation or Boc-cleavage.
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Addition: Dissolve mCPBA in a separate volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Reason: Dropwise addition maintains stoichiometry locally, preventing side reactions.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin; the epoxide is less polar than the alkene).
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Quenching: Cool back to 0 °C. Add saturated aq. Na₂SO₃ slowly. Reason: This quenches unreacted peroxides. Test with starch-iodide paper (blue = peroxide present; colorless = safe).
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Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over MgSO₄ and concentrate in vacuo.
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Purification: The crude epoxide is often pure enough (>95%) for ring-opening. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Visualization: Reactivity & Workflow
Caption: Divergent synthesis map showing the primary transformations of the N-Boc-1,2,3,6-tetrahydropyridine core into high-value intermediates.
Part 4: Pharmaceutical Applications[1][2][4]
The 1,2,3,6-tetrahydropyridine core is a "privileged structure" in drug discovery, serving as a template for GPCR ligands and enzyme inhibitors.
ALK Inhibitors (Oncology)
In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., analogs of CH5424802), the tetrahydropyridine ring provides a rigid spacer that positions pharmacophores in the ATP-binding pocket. The double bond is often reduced in the final step to yield a saturated piperidine with specific chair conformations.
Serotonin Reuptake Inhibitors (CNS)
The core is a direct precursor to Paroxetine (Paxil) analogs. The synthesis involves the conjugate addition of aryl groups to the unsaturated system (often requiring activation of the double bond or conversion to an unsaturated lactam) or opening of the derived epoxide with aryl nucleophiles to establish the crucial 3,4-trans stereochemistry.
Glucocerebrosidase Inhibitors (Rare Disease)
Functionalized derivatives, particularly polyhydroxylated piperidines (iminosugars) derived from the dihydroxylation of CAS 85838-94-4, act as chaperones for misfolded glucocerebrosidase in Gaucher disease.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Handling Protocol |
| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety goggles. Wash immediately upon contact.[4] |
| Flammability | H226 (Liquid) | Keep away from open flames and sparks.[5] Ground all glassware during transfer. |
| Storage | Light Sensitive | Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |
Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into municipal water systems due to potential aquatic toxicity of piperidine derivatives.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13094787, tert-Butyl 3,6-dihydro-2H-pyridine-1-carboxylate.[1] Retrieved from [Link]
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Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles. Journal of Organic Chemistry. (Context: Use of tetrahydropyridine boronic esters). Retrieved from [Link]
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Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry.[2][6][7][8] Retrieved from [Link]
Sources
- 1. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]
- 2. CAS 85838-94-4: tert-butyl 3,6-dihydropyridine-1(2H)-carbo… [cymitquimica.com]
- 3. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
